

2-Methyl-4-nitrobenzenesulfonyl chloride solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzenesulfonyl chloride

Cat. No.: B1594758

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Methyl-4-nitrobenzenesulfonyl chloride**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Methyl-4-nitrobenzenesulfonyl chloride** (CAS No. 2497-30-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of the compound's solubility based on its molecular structure, outlines authoritative protocols for both qualitative and quantitative solubility determination, and presents a framework for interpreting solubility data in practical applications. By synthesizing fundamental chemical principles with field-proven experimental methodologies, this guide serves as an essential resource for effectively handling and utilizing this important chemical intermediate.

Introduction: Understanding 2-Methyl-4-nitrobenzenesulfonyl chloride

2-Methyl-4-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound featuring a toluene backbone substituted with a nitro group and a sulfonyl chloride functional group. This specific arrangement of functional groups—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a highly reactive sulfonyl chloride moiety—

imparts a unique combination of reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in pharmaceuticals and materials science.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide provides the necessary theoretical and practical framework to approach these challenges with scientific rigor.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-4-nitrobenzenesulfonyl chloride** is essential for predicting its behavior.

Property	Value / Description	Source(s)
CAS Number	2497-30-5	N/A
Molecular Formula	C ₇ H ₆ CINO ₄ S	N/A
Molecular Weight	235.65 g/mol	N/A
Appearance	Reported as a solid; likely a crystalline powder, yellow to brown in color, similar to related compounds.	[1]
Melting Point	105 - 106 °C	[2]
Reactivity	The sulfonyl chloride group is highly reactive, especially towards nucleophiles. The compound is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.	[3][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of **2-Methyl-4-nitrobenzenesulfonyl chloride** presents distinct polar and non-polar regions, leading to a nuanced solubility profile.

- Non-Polar Characteristics: The benzene ring and the methyl group ($-\text{CH}_3$) are non-polar (lipophilic). This structural component suggests an affinity for non-polar organic solvents.
- Polar Characteristics: The sulfonyl chloride ($-\text{SO}_2\text{Cl}$) and nitro ($-\text{NO}_2$) groups are highly polar and strongly electron-withdrawing. These groups can engage in dipole-dipole interactions with polar solvent molecules.
- Hydrogen Bonding: The molecule itself lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and sulfonyl groups, but this interaction is generally weak.

Causality: The combination of a significant non-polar surface area (the aromatic ring) with highly polar functional groups predicts poor solubility in water, as the energetic cost of disrupting the strong hydrogen-bonding network of water is not compensated by favorable solute-water interactions.^{[1][5]} Conversely, it is expected to be soluble in various organic solvents that can accommodate both its polar and non-polar aspects. For instance, chlorinated solvents like dichloromethane can interact with the polar groups, while ethers and aromatic solvents like toluene can solvate the non-polar ring system.^{[4][6]}.

Qualitative Solubility Analysis: An Experimental Protocol

A systematic qualitative analysis is the first experimental step to profile a compound's solubility. This process classifies the compound based on its behavior in a sequence of solvents, providing critical insights into its acidic, basic, or neutral nature.^{[7][8]}

Rationale for Solvent Selection

The chosen solvents are not arbitrary; each serves a diagnostic purpose:

- Water: Tests for high polarity and the presence of multiple hydrogen-bonding groups.
- Diethyl Ether: Tests for low polarity and general organic character.

- 5% Aqueous HCl: Tests for basic functional groups, such as amines, that can be protonated to form a soluble salt.
- 5% Aqueous NaOH: Tests for acidic functional groups, such as phenols or carboxylic acids, that can be deprotonated to form a soluble salt.
- 5% Aqueous NaHCO₃: A weaker base than NaOH, it specifically tests for strongly acidic groups like carboxylic acids.
- Conc. H₂SO₄: A powerful protonating agent, it tests for the presence of functional groups with non-bonding electrons (e.g., alkenes, ethers, ketones, and even aromatic rings) that can be protonated, leading to dissolution.[8].

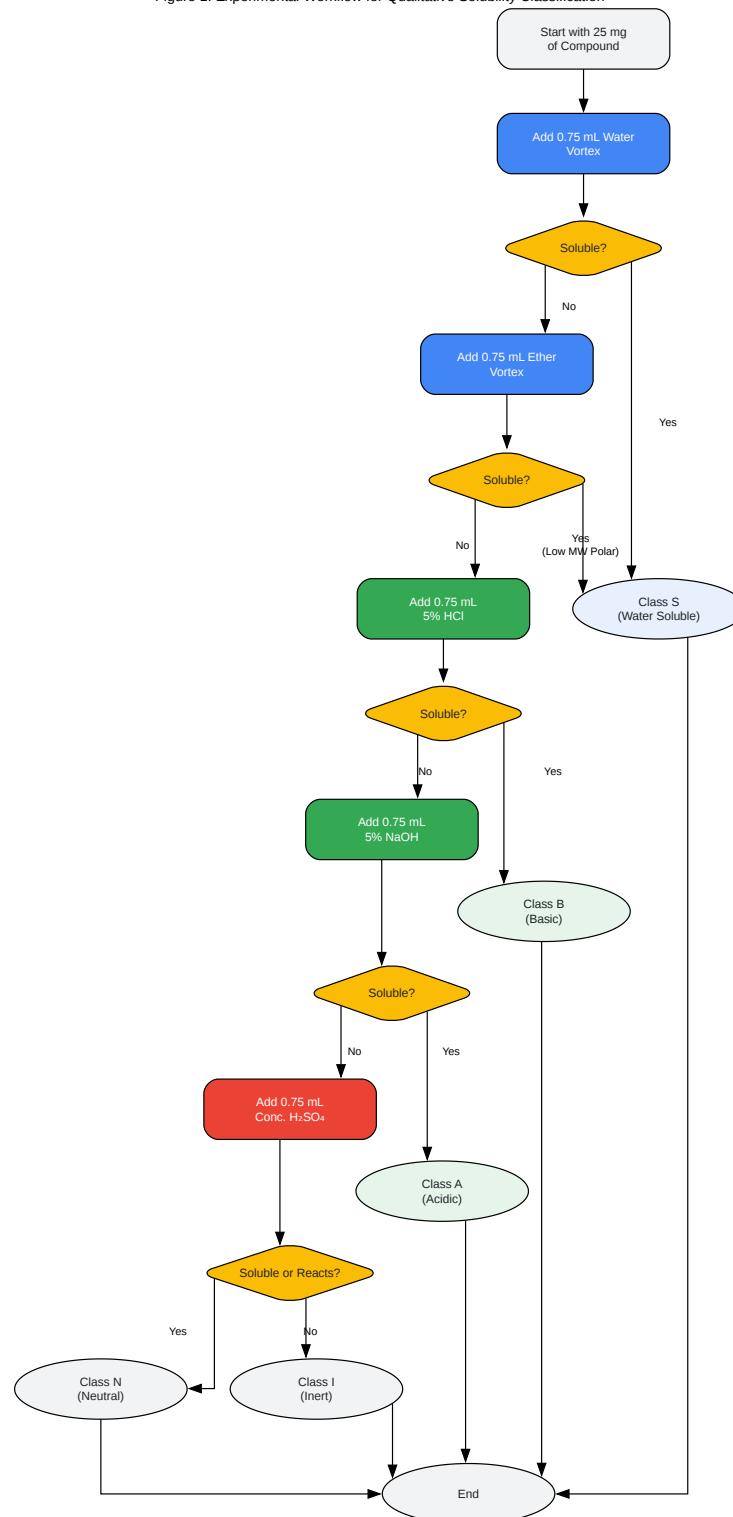
Step-by-Step Protocol

This protocol provides a self-validating workflow for classifying the solubility of **2-Methyl-4-nitrobenzenesulfonyl chloride**.

Materials:

- **2-Methyl-4-nitrobenzenesulfonyl chloride**
- Small test tubes (e.g., 10 x 75 mm)
- Graduated pipettes or dispensing system
- Vortex mixer
- Solvents: Deionized water, diethyl ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), 98% H₂SO₄.

Procedure:


- Sample Preparation: Place approximately 25 mg of the compound into a small, clean test tube.[8][9].
- Solvent Addition: Add 0.75 mL of the test solvent in portions (e.g., 3 x 0.25 mL).[8][9].

- Mixing: After each addition, shake or vortex the test tube vigorously for 1-2 minutes to ensure thorough mixing.[10].
- Observation: Observe carefully for complete dissolution. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.
- Logical Progression: Follow the workflow illustrated in the diagram below. Only proceed to the next solvent class if the compound is insoluble in the previous one.
- Safety: When using concentrated sulfuric acid, perform the test in a fume hood, wear appropriate PPE, and add the compound to the acid slowly. A color change or evolution of heat should be classified as a positive solubility test (indicating a reaction).[8].

Workflow for Qualitative Solubility Classification

The following diagram outlines the decision-making process for the experimental protocol.

Figure 1: Experimental Workflow for Qualitative Solubility Classification

[Click to download full resolution via product page](#)

Caption: Figure 1: Experimental Workflow for Qualitative Solubility Classification

Predicted Outcome and Interpretation

Based on its structure, **2-Methyl-4-nitrobenzenesulfonyl chloride** is predicted to be:

- Insoluble in Water: Due to the large non-polar aromatic ring.
- Insoluble in 5% HCl: It lacks a basic group.
- Insoluble in 5% NaOH: The sulfonyl chloride group will react (hydrolyze) rather than undergo a simple acid-base reaction. This rapid decomposition in aqueous base is a key chemical property.[4].
- Soluble in Diethyl Ether: Reflecting its organic nature.
- Soluble/Reactive in Conc. H_2SO_4 : The aromatic ring and nitro group are expected to interact with the strong acid.

This profile would place it in Class N (Neutral), among compounds containing only carbon, hydrogen, and halogens, or those with oxygen-containing functional groups that are neutral and of higher molecular weight.

Quantitative Solubility Determination

For applications in drug development and process chemistry, a precise quantitative measure of solubility (e.g., in mg/mL or mol/L) is required. The isothermal equilibrium method is the gold standard.

Principle of the Method

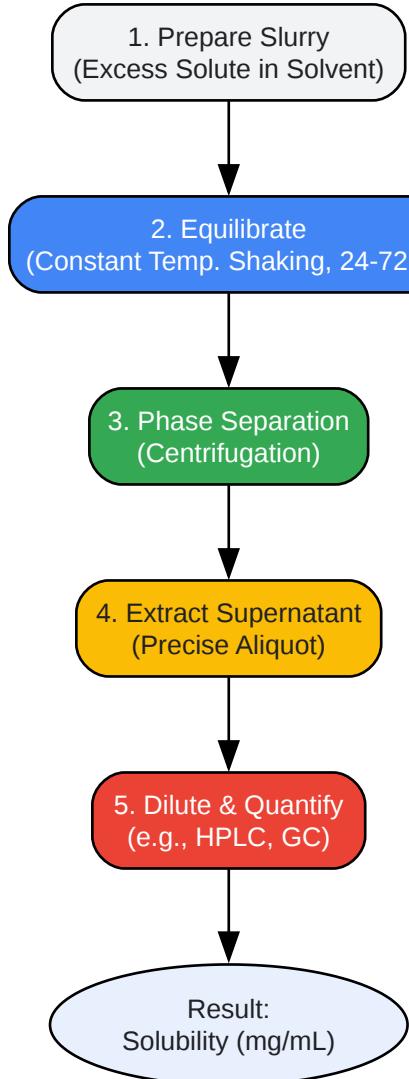
This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature. The system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured analytically. This method is robust and applicable to a wide range of compounds and solvents.[11].

Step-by-Step Protocol (Isothermal Equilibrium Method)

Causality: Each step is designed to ensure that a true thermodynamic equilibrium is reached and accurately measured. Temperature control is critical because solubility is highly temperature-dependent. The extended equilibration time ensures that the dissolution process is complete. High-speed centrifugation provides a clean separation of the supernatant from any undissolved solid, which is crucial for accurate concentration analysis.

Materials:

- **2-Methyl-4-nitrobenzenesulfonyl chloride**
- Selected solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate)
- Scintillation vials or glass flasks with screw caps
- Temperature-controlled shaker or incubator
- High-speed centrifuge
- Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
- Volumetric flasks and pipettes


Procedure:

- Preparation: Add an excess amount of **2-Methyl-4-nitrobenzenesulfonyl chloride** to a known volume of the selected solvent in a vial. "Excess" means enough solid remains undissolved to ensure saturation.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for several hours to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended microcrystals.

- Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
- Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved compound.
- Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent at that temperature, typically expressed in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Figure 2: Workflow for Quantitative Solubility Determination

[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for Quantitative Solubility Determination

Safety, Handling, and Storage

Given its reactive nature, proper handling of **2-Methyl-4-nitrobenzenesulfonyl chloride** is critical.

- Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[3][12]. They react with water, sometimes violently, to release corrosive hydrochloric acid gas. The compound is moisture-sensitive.[4].
- Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[3]. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

Conclusion

While specific quantitative solubility data for **2-Methyl-4-nitrobenzenesulfonyl chloride** is not widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimental determination. Its molecular structure suggests poor aqueous solubility but good solubility in a range of common organic solvents. This guide provides authoritative, step-by-step protocols for both qualitative classification and precise quantitative measurement, empowering researchers to generate reliable data tailored to their specific applications. Adherence to the described methodologies and safety precautions will ensure the effective and safe utilization of this versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
2. prepchem.com [prepchem.com]
3. fishersci.com [fishersci.com]
4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. scribd.com [scribd.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]

• To cite this document: BenchChem. [2-Methyl-4-nitrobenzenesulfonyl chloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594758#2-methyl-4-nitrobenzenesulfonyl-chloride-solubility-data\]](https://www.benchchem.com/product/b1594758#2-methyl-4-nitrobenzenesulfonyl-chloride-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com